molecular formula C17H18N2O6S B2658892 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 941992-63-8

2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No. B2658892
CAS RN: 941992-63-8
M. Wt: 378.4
InChI Key: JHGJGWFPQZJDKI-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, commonly known as EPN, is a chemical compound that has been extensively researched for its potential as a pesticide. EPN belongs to the class of organophosphate compounds, which are widely used as insecticides due to their ability to inhibit acetylcholinesterase, an enzyme essential for proper nerve function.

Scientific Research Applications

Chemical Synthesis and Pharmacological Potential

  • Synthesis of Anticancer Compounds : The compound N-(4-amino-2-methoxyphenyl)acetamide, related to the query chemical, is involved in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of the anticancer drug Amsacrine. This demonstrates the compound's relevance in the synthesis of pharmacologically active molecules (M. Robin et al., 2002).

  • Green Synthesis of Dye Intermediates : Catalytic hydrogenation techniques employing novel catalysts have been used for the efficient synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, showcasing the environmental benefits of such processes (Zhang Qun-feng, 2008).

Enzyme Inhibition and Drug Design

  • Inhibitory Activities Against Enzymes : A series of compounds including N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide demonstrated inhibition against enzymes like bovine carbonic anhydrase and acetylcholinesterase, indicating the potential for drug design targeting these enzymes (N. Virk et al., 2018).

Pharmacological Research

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : Synthesis of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, has shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, suggesting the relevance of these compounds in the development of new therapeutic agents (P. Rani et al., 2016).

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-26(23,24)14-7-4-12(5-8-14)10-17(20)18-15-11-13(19(21)22)6-9-16(15)25-2/h4-9,11H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGJGWFPQZJDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

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